3-(2-Aminothiazol-5-yl)propan-1-ol
Description
3-(2-Aminothiazol-5-yl)propan-1-ol is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a propan-1-ol chain at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
1000517-70-3 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-6-8-4-5(10-6)2-1-3-9/h4,9H,1-3H2,(H2,7,8) |
InChI Key |
PIHPJQDSCKYATK-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)N)CCCO |
Canonical SMILES |
C1=C(SC(=N1)N)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(2-Aminothiazol-5-yl)propan-1-ol, the following structurally analogous compounds are analyzed:
Structural Analogues and Their Key Features
Physicochemical and Reactivity Comparison
- Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to brominated () or ketone-containing () analogues. Imidazole derivatives () may exhibit higher solubility in polar solvents due to dual nitrogen atoms .
- Reactivity: The amino group on the thiazole enables nucleophilic reactions (e.g., acylation), while brominated analogues () are primed for Suzuki-Miyaura cross-coupling . Thiadiazole derivatives () show stability under acidic conditions, favoring applications in hybrid molecule synthesis .
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